molecular formula C10H15NO B1342085 4-Ethoxy-2,5-dimethylaniline CAS No. 706822-63-1

4-Ethoxy-2,5-dimethylaniline

Cat. No. B1342085
M. Wt: 165.23 g/mol
InChI Key: DGFGRYUGZNOALD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,5-dimethylaniline contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 ether (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-Ethoxy-2,5-dimethylaniline has a molecular weight of 165.24 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .

Relevant Papers There are several papers related to 4-Ethoxy-2,5-dimethylaniline and similar compounds . These papers discuss various aspects such as differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives .

Scientific Research Applications

Biomass Conversion and Sustainable Materials

4-Ethoxy-2,5-dimethylaniline plays a role in the synthesis of furan derivatives from plant biomass, contributing to the development of sustainable polymers, fuels, and chemicals. This application is significant in seeking alternatives to non-renewable hydrocarbon sources, highlighting its potential in green chemistry and sustainable material production. The conversion process involves catalytic systems that facilitate the transformation of hexose carbohydrates and lignocellulose into valuable furan-based compounds, which can serve as monomers for polymer synthesis or as biofuels, emphasizing the chemical's versatility in supporting eco-friendly solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Enhancement of Photodynamic Therapy

In the medical field, 4-Ethoxy-2,5-dimethylaniline is explored for its potential to enhance photodynamic therapy (PDT), a treatment modality for various cancers and skin conditions. By improving the accumulation of protoporphyrin IX (PpIX) in lesions, this compound could optimize the therapeutic effects of PDT. Research indicates that strategies to increase the penetration of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL) into the skin, potentially involving 4-Ethoxy-2,5-dimethylaniline, could lead to better clinical outcomes. The focus on such compounds underscores the ongoing efforts to refine PDT protocols for higher efficacy and patient outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

properties

IUPAC Name

4-ethoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFGRYUGZNOALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602552
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,5-dimethylaniline

CAS RN

706822-63-1
Record name 4-Ethoxy-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 36 (950 mg, 3.6 mmol) in 10 mL dichoromethane, trifloroacetic acid (5 mL) was added. The reaction mixture was stirred for 2 h. At this point, LC-MS showed the reaction to be complete. The reaction flask was concentrated to remove the solvent and most of the TFA. The residue was then dried further in a high vacuum oven over 24 h to give the title compound 37 as TFA salt.
Name
36
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk

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